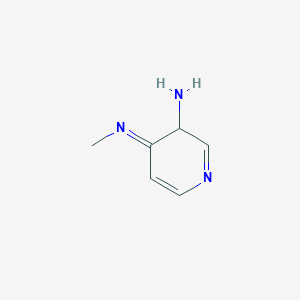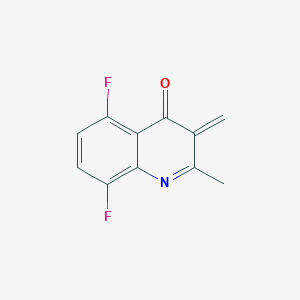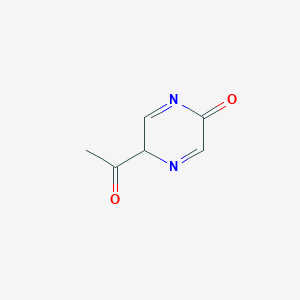![molecular formula C9H12F2N2O5 B12357445 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-2’,2’-difluoro-: is a fluorinated nucleoside analogue. It is structurally similar to uridine but with two fluorine atoms replacing the hydrogen atoms at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-2’,2’-difluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction often proceeds via a neighbouring-group participation mechanism, which diverges from the traditional S_N1 or S_N2 pathways .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Uridine, 2’-deoxy-2’,2’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside.
Common Reagents and Conditions:
Fluorinating Agents: Such as DeoxoFluor for introducing fluorine atoms.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions yield fluorinated nucleoside analogues, while oxidation and reduction reactions modify the functional groups .
Scientific Research Applications
Chemistry: In chemistry, Uridine, 2’-deoxy-2’,2’-difluoro- is used as a building block for synthesizing more complex molecules. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe for studying enzymatic functions and nucleic acid interactions. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleotides in biological processes .
Medicine: Medically, Uridine, 2’-deoxy-2’,2’-difluoro- has shown promise as an antiviral and anticancer agent. It is a metabolite of the drug gemcitabine, which is used in chemotherapy . Its ability to inhibit DNA synthesis makes it a potent therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale production .
Mechanism of Action
Uridine, 2’-deoxy-2’,2’-difluoro- exerts its effects primarily by inhibiting DNA synthesis. It acts as a chain terminator when incorporated into DNA, preventing further elongation of the DNA strand. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells . The molecular targets include thymidylate synthetase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
2’,3’-Dideoxy-2’,3’-difluoro nucleosides: These compounds also contain fluorine atoms and have similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro uridine: Another fluorinated nucleoside with applications in medicinal chemistry.
Uniqueness: Uridine, 2’-deoxy-2’,2’-difluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis sets it apart from other nucleoside analogues .
Properties
Molecular Formula |
C9H12F2N2O5 |
|---|---|
Molecular Weight |
266.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4,6-7,14,16H,1-3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 |
InChI Key |
VQSLORATCUBFCL-QPPQHZFASA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)



![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)



![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)

![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)

![6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
